molecular formula C20H30N2O5 B3802517 N-(2-methoxyethyl)-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-methylbenzamide

N-(2-methoxyethyl)-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-methylbenzamide

Cat. No.: B3802517
M. Wt: 378.5 g/mol
InChI Key: QVTIVOJKOHUNLW-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-methylbenzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the piperidine ring, and the attachment of the methoxyethyl and methoxypropanoyl groups. Common reagents used in these reactions include:

    Benzoyl chloride: for the formation of the benzamide core.

    Methoxyethylamine: and for the attachment of the methoxyethyl and methoxypropanoyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of benzamide derivatives with biological targets.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-4-[1-(2-methoxypropanoyl)piperidin-4-yl]oxy-N-methylbenzamide
  • N-(2-ethoxyethyl)-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-methylbenzamide

Uniqueness

N-(2-methoxyethyl)-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-methylbenzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its methoxyethyl and methoxypropanoyl groups may enhance its solubility, stability, or bioavailability.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-21(13-15-26-3)20(24)16-4-6-17(7-5-16)27-18-8-11-22(12-9-18)19(23)10-14-25-2/h4-7,18H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTIVOJKOHUNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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